molecular formula C7H13NO6 B8498065 Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate

Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate

Cat. No.: B8498065
M. Wt: 207.18 g/mol
InChI Key: JYFXBZLFXXEYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications . This particular compound is characterized by its unique structure, which includes a methoxy group, a hydroxy group, and a nitro group attached to a butyric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate typically involves the esterification of 4-Methoxy-3-hydroxy-2-nitrobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles like sodium methoxide

Major Products Formed

    Oxidation: 4-Methoxy-3-oxo-2-nitrobutyric acid ethyl ester

    Reduction: 4-Methoxy-3-hydroxy-2-aminobutyric acid ethyl ester

    Substitution: Various substituted esters depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-hydroxybutyric acid ethyl ester
  • 3-Hydroxy-2-nitrobutyric acid ethyl ester
  • 4-Methoxy-2-nitrobutyric acid ethyl ester

Uniqueness

Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is unique due to the presence of both a methoxy group and a nitro group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate

InChI

InChI=1S/C7H13NO6/c1-3-14-7(10)6(8(11)12)5(9)4-13-2/h5-6,9H,3-4H2,1-2H3

InChI Key

JYFXBZLFXXEYDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(COC)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.